2-cyano-2-methylethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-2-methylethane-1-sulfonyl chloride typically involves the reaction of this compound with thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
2-cyano-2-methylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-cyano-2-methylethane-1-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to this compound using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-cyano-2-methylethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for introducing the sulfonyl chloride group into molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-cyano-2-methylethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can then be used in further chemical transformations .
Comparison with Similar Compounds
2-cyano-2-methylethane-1-sulfonyl chloride is unique due to its combination of a cyano group and a sulfonyl chloride group. Similar compounds include:
2-cyano-2-methylethane-1-sulfonic acid: Lacks the chloride group, making it less reactive.
2-cyano-2-methylethane-1-sulfonamide: Contains an amide group instead of a chloride group, altering its reactivity and applications.
2-cyano-2-methylethane-1-sulfonate: Contains an ester group, making it more stable but less reactive compared to the chloride derivative.
Properties
CAS No. |
1099673-86-5 |
---|---|
Molecular Formula |
C4H6ClNO2S |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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